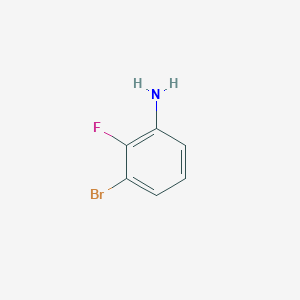

3-Bromo-2-fluoroaniline

説明

Contextual Significance of Halogenated Anilines in Contemporary Chemistry

Halogenated anilines are recognized for their role as precursors in a wide array of chemical transformations. The inclusion of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the carbon-halogen bond provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. a2bchem.com The specific combination of bromine and fluorine in 3-Bromo-2-fluoroaniline offers a nuanced reactivity profile, allowing for selective chemical modifications.

Overview of this compound's Role in Advanced Synthesis

This compound serves as a key starting material in the synthesis of a variety of complex organic molecules. smolecule.com One of its primary applications is in the preparation of boronic acid derivatives, which are instrumental in medicinal chemistry and material science. smolecule.comchemicalbook.com The compound's structure, with bromine at the 3-position and fluorine at the 2-position of the aniline (B41778) ring, allows for regioselective reactions, a critical aspect of designing targeted molecules.

A notable synthesis route to this compound involves the reduction of 3-bromo-2-fluoronitrobenzene (B1519329). This reaction, often carried out using tin(II) chloride in dioxane under acidic conditions, can achieve high yields of up to 95%. chemicalbook.com Other synthetic pathways include the diazotization of 2-bromo-3-fluoroacetanilide followed by treatment with copper(I) bromide and the Sandmeyer reaction of 2-bromo-3-fluoroaniline. smolecule.com

Current Research Landscape and Emerging Trends for this compound

Current research is actively exploring the potential of this compound in several cutting-edge areas. A significant focus is on its use in the development of pharmaceuticals. For instance, it is a precursor in the synthesis of heterotricyclic carboxamides, which act as agonists for RIG-I, a protein involved in the innate immune response to viral infections. smolecule.com This suggests potential applications in creating antiviral therapies and treatments for cell proliferation disorders like cancer. smolecule.comchemicalbook.com

Furthermore, derivatives of this compound are being investigated for their inhibitory effects on certain enzymes, such as cytochrome P450 enzymes like CYP1A2, which is relevant for drug metabolism studies. smolecule.com The compound is also being explored as a building block for novel agrochemicals and advanced materials with specific electronic and functional properties. smolecule.com

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol smolecule.comsigmaaldrich.com |

| CAS Number | 58534-95-5 chemicalbook.com |

| Boiling Point | 228℃ chemicalbook.com |

| Flash Point | 91℃ chemicalbook.com |

| Density | 1.694 g/cm³ chemicalbook.com |

Defining Research Gaps and Future Directions in this compound Studies

While the utility of this compound as a synthetic intermediate is well-established, there remain areas for further investigation. A deeper understanding of the electronic effects of the fluorine and bromine substituents on the regioselectivity of further functionalization is needed. Exploring its potential in a broader range of cross-coupling reactions beyond Suzuki-Miyaura coupling could unlock new synthetic possibilities.

Future research will likely focus on expanding the library of bioactive molecules derived from this compound. This includes the design and synthesis of new pharmaceutical candidates with improved efficacy and selectivity, as well as the development of novel functional materials. As the demand for sophisticated chemical entities grows, the role of versatile building blocks like this compound is set to become even more critical in advancing chemical and biomedical sciences.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPQOSVTIONWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625004 | |

| Record name | 3-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-95-5 | |

| Record name | 3-Bromo-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Fluoroaniline and Its Derivatives

Established Synthetic Routes to 3-Bromo-2-fluoroaniline

Traditional methods for the synthesis of this compound rely on foundational organic reactions, including the reduction of nitro compounds and electrophilic aromatic substitution.

Reduction of 3-Bromo-2-fluoronitrobenzene (B1519329)

A primary and effective method for preparing this compound is through the chemical reduction of its corresponding nitro precursor, 3-Bromo-2-fluoronitrobenzene. A well-documented procedure involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) within a dioxane solvent. chemicalbook.com

In a typical reaction, 3-bromo-2-fluoronitrobenzene is treated with an excess of tin(II) chloride in dioxane under an inert atmosphere, such as argon. The addition of a catalytic amount of concentrated hydrochloric acid initiates the reduction. chemicalbook.com The reaction proceeds for approximately two hours, after which the desired product, this compound, can be isolated with a high yield, reported to be around 95%. chemicalbook.com This method is a classic example of a Stannous chloride reduction, a reliable technique for converting aromatic nitro compounds to anilines.

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 3-Bromo-2-fluoronitrobenzene | Tin(II) chloride, Hydrochloric acid | Dioxane | 2 hours | ~95% |

Bromination of Substituted Fluoroanilines and Anilines

The direct bromination of fluoroaniline (B8554772) isomers represents another synthetic avenue, although achieving the specific this compound isomer is challenging due to regioselectivity. The directing effects of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring heavily influence the position of the incoming bromine atom. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.

In the case of 2-fluoroaniline (B146934), electrophilic bromination predominantly yields the 4-bromo-2-fluoroaniline (B1266173) isomer. quickcompany.ingoogle.com The position para to the strongly activating amino group is sterically more accessible and electronically favored. Various methods have been developed to optimize the yield of this para-isomer. For instance, reacting 2-fluoroaniline with molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst in an inert solvent like methylene (B1212753) chloride can produce 4-bromo-2-fluoroaniline hydrobromide salt in yields as high as 97%. google.com Another approach involves copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈), which also shows high selectivity for the para-position. sci-hub.sethieme-connect.com While these methods are effective for synthesizing isomers, they are not direct routes to this compound and highlight the regiochemical hurdles in direct bromination of 2-fluoroaniline.

| Starting Material | Brominating Agent/System | Major Product |

| 2-Fluoroaniline | Molecular bromine, Tetrabutylammonium bromide | 4-Bromo-2-fluoroaniline |

| 2-Fluoroaniline | NaBr, Na₂S₂O₈, CuSO₄·5H₂O | 4-Bromo-2-fluoroaniline |

Multi-step Syntheses from Readily Available Precursors

Complex organic molecules are often constructed through multi-step synthetic sequences starting from simpler, commercially available materials. This strategy allows for the precise installation of functional groups and the construction of specific isomeric patterns that are inaccessible through direct, single-step reactions.

For example, a related compound, 4-bromo-2-chloroaniline (B1269894), can be synthesized from aniline (B41778) in a multi-step process. researchgate.net This typically involves an initial protection of the highly reactive amino group (e.g., through acetylation to form acetanilide), followed by sequential halogenation steps (chlorination and bromination) where the protecting group helps to control regioselectivity, and finally deprotection to reveal the desired substituted aniline. researchgate.net

Similarly, the synthesis of more complex structures, such as tricyclic compounds, can be envisioned starting from precursors like 4-bromo-2-fluoroaniline. google.com Such a synthesis would involve a sequence of reactions, potentially including coupling reactions to build the carbon skeleton, followed by cyclization steps to form the final ring system. These multi-step approaches, while often longer, provide the necessary control to achieve complex target molecules with specific substitution patterns. youtube.comyoutube.com

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry seeks to improve upon traditional methods by employing catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions.

Catalytic Approaches to this compound Synthesis

Catalytic methods are increasingly being applied to the synthesis of substituted anilines. These approaches often involve transition metal catalysts that can facilitate reactions with high turnover numbers and selectivity, reducing the need for stoichiometric reagents.

Palladium-catalyzed hydrogenation is a powerful and widely used method for the reduction of nitroarenes to anilines. bohrium.comacs.org This technique is generally cleaner and more efficient than reductions using stoichiometric metals like tin or iron. While a specific protocol for the palladium-catalyzed hydrogenation of 3-bromo-2-fluoronitrobenzene is not detailed in the provided context, the methodology is broadly applicable.

The general process involves reacting the nitroarene substrate with a source of hydrogen (such as H₂ gas or a transfer hydrogenation reagent) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). bohrium.com These reactions are typically carried out under mild temperature and pressure conditions. Palladium-catalyzed coupling reactions are also a cornerstone of modern synthesis, enabling the construction of complex molecules from haloanilines and other precursors. nih.govacs.orgmdpi.com For example, palladium catalysts are used in annulation reactions of o-haloanilines to build heterocyclic structures like indoles and quinolines. nih.govacs.org This highlights the versatility of palladium catalysis in the broader synthesis of derivatives from halogenated anilines.

Copper-catalyzed oxidative bromination of anilines

Copper-catalyzed oxidative bromination has emerged as a practical and efficient method for the synthesis of bromoanilines. thieme-connect.comsci-hub.se This approach avoids the use of hazardous liquid bromine by employing a bromide salt, such as sodium bromide (NaBr), in conjunction with an oxidizing agent and a copper catalyst. thieme-connect.comsci-hub.se A common catalytic system involves the use of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as the catalyst and sodium persulfate (Na₂S₂O₈) as the oxidant in a mixed solvent system like acetonitrile (B52724) and water. thieme-connect.comsci-hub.se

This method offers a significant advantage over traditional bromination techniques, which can suffer from low regioselectivity and the formation of polybrominated byproducts. tandfonline.com The copper catalyst plays a crucial role in mediating the reaction, allowing for milder conditions and improved control over the position of bromination. researchgate.net While direct synthesis of this compound via this specific method is not extensively detailed in the provided literature, the successful bromination of various aniline derivatives, including 2-fluoroaniline to yield 4-bromo-2-fluoroaniline, demonstrates the viability of this approach for fluorinated anilines. thieme-connect.comsci-hub.se The reaction conditions can be fine-tuned to optimize the yield and regioselectivity for different substrates. thieme-connect.com

A typical procedure involves stirring the aniline substrate with a catalytic amount of CuSO₄·5H₂O, followed by the addition of NaBr and Na₂S₂O₈. thieme-connect.comsci-hub.se The reaction often proceeds at low to ambient temperatures, making it an operationally simple and attractive method for industrial applications. thieme-connect.comsci-hub.se

| Reagent/Condition | Role/Parameter | Reference |

| Aniline Derivative | Starting Material | thieme-connect.comsci-hub.se |

| CuSO₄·5H₂O | Catalyst | thieme-connect.comsci-hub.se |

| NaBr | Bromine Source | thieme-connect.comsci-hub.se |

| Na₂S₂O₈ | Oxidant | thieme-connect.comsci-hub.se |

| CH₃CN/H₂O | Solvent System | thieme-connect.comsci-hub.se |

| 7–25 °C | Reaction Temperature | sci-hub.se |

Regioselective Bromination Techniques for Aniline Derivatives

Achieving regioselectivity in the bromination of aniline derivatives is paramount for the synthesis of specific isomers like this compound. The directing effects of the substituents on the aniline ring are the primary determinants of the position of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay between these two groups governs the outcome of the bromination reaction.

In the case of 2-fluoroaniline, the strong activating effect of the amino group typically directs bromination to the position para to it, yielding 4-bromo-2-fluoroaniline as the major product. thieme-connect.comresearchgate.net To achieve bromination at the 3-position, alternative strategies are often necessary. One approach involves the use of directing groups to block the more reactive positions or the use of specific catalytic systems that favor different regioselectivity. nih.gov For instance, palladium-catalyzed C-H activation has been explored for meta-selective halogenation of aniline derivatives, offering a pathway to isomers that are not readily accessible through classical electrophilic substitution. nih.govrsc.orgresearchgate.net

Another strategy to control regioselectivity is the protection of the amino group, for example, by converting it to an acetanilide. This modification reduces the activating strength of the group and can alter the directing effect, potentially allowing for bromination at different positions. rsc.org The choice of brominating agent and reaction conditions also plays a critical role. Milder brominating agents or reactions conducted at low temperatures can enhance selectivity. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact. rsc.org

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free bromination reactions have been developed. rsc.orgacgpubs.org These reactions can be carried out in the solid state, either by grinding the reactants together or by using a solid brominating reagent. rsc.org Such methods often lead to higher yields, improved selectivity, and simplified workup procedures. rsc.org

Reactions in aqueous media are another cornerstone of green chemistry. acs.orgrsc.orgjalsnet.com The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature. Methods for the bromination of aromatic amines in aqueous systems have been reported, often utilizing reagents that generate the active brominating species in situ. acs.orgjalsnet.com For instance, a bromide-bromate couple in an aqueous acidic medium can be used to generate hypobromous acid (BrOH) as a mild and selective brominating agent for aromatic heterocycles and anilines. acs.org

| Approach | Key Features | Potential Advantages | Reference |

| Solvent-free Reactions | Solid-state reaction, use of solid reagents | Reduced solvent waste, high yields, simple workup | rsc.orgacgpubs.org |

| Aqueous Media Reactions | Water as solvent, in situ generation of brominating species | Environmentally benign, safe, cost-effective | acs.orgrsc.orgjalsnet.com |

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants to the desired product. Traditional bromination methods often have poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. sci-hub.se

Oxidative bromination methods, particularly those that are catalytically driven, are generally more atom-economical. sci-hub.se For example, in the copper-catalyzed oxidative bromination of anilines using NaBr and an oxidant like Na₂S₂O₈, the bromine atom from NaBr is incorporated into the product, and the other products are inorganic salts, which are often easier to manage than organic byproducts. thieme-connect.comsci-hub.se The development of catalytic systems that can utilize bromide ions with a benign oxidant like molecular oxygen further enhances the atom economy and sustainability of the process. researchgate.net When evaluating different synthetic routes to this compound, considering the atom economy of each step is crucial for developing a truly "green" process.

Synthesis of Key Derivatives Utilizing this compound as a Building Block

This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly those with applications in materials science and medicinal chemistry.

Synthesis of 4-Amino-3-fluorophenyl Boronic Acid Derivatives

Aryl boronic acids are important intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. pitt.edu The synthesis of 4-amino-3-fluorophenyl boronic acid from a bromo-fluoroaniline precursor highlights the utility of these compounds as building blocks. pitt.eduresearchgate.net Although the specific synthesis of 4-amino-3-fluorophenyl boronic acid starts from 4-bromo-2-fluoroaniline, the methodology is directly applicable to isomers like this compound to produce the corresponding boronic acid derivatives.

The synthesis typically involves a multi-step process:

Protection of the Amino Group: The reactive amino group is first protected to prevent it from interfering with subsequent steps. This is often achieved by reacting the bromo-fluoroaniline with an acylating agent like acetyl chloride to form an acetamide. researchgate.net

Lithium-Halogen Exchange: The protected bromo-fluoroaniline undergoes a lithium-halogen exchange reaction. This is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium. This step replaces the bromine atom with a lithium atom, creating a highly reactive aryllithium species. researchgate.net

Borylation: The aryllithium intermediate is then reacted with a borate (B1201080) ester, such as trimethyl borate, to form a boronate ester. pitt.eduresearchgate.net

Hydrolysis: Finally, acidic hydrolysis of the boronate ester yields the desired aryl boronic acid. pitt.eduresearchgate.net

This synthetic route provides access to functionalized phenylboronic acids that can be further elaborated into a wide range of compounds. pitt.eduresearchgate.net The presence of the fluorine atom in these derivatives can enhance their acidity, which is a desirable property for applications in sensing. researchgate.net

| Step | Reagents | Purpose | Reference |

| 1. Amine Protection | Acetyl chloride, triethylamine | Protects the amino group | researchgate.net |

| 2. Li-Br Exchange | n-Butyllithium | Forms an aryllithium intermediate | researchgate.net |

| 3. Borylation | Trimethyl borate | Introduces the boronic acid moiety | pitt.eduresearchgate.net |

| 4. Hydrolysis | Acid (e.g., HCl) | Forms the final boronic acid | pitt.eduresearchgate.net |

Preparation of Heterotricyclic Carboxamides

This compound is a crucial intermediate in the synthesis of heterotricyclic carboxamides, which have been investigated as Retinoic acid-inducible gene I (RIG-I) agonists. These agonists are of interest for their potential in treating cell proliferation disorders. The synthesis involves a multi-step sequence where the aniline derivative is elaborated to form a complex heterocyclic system. While the full synthetic details are proprietary and outlined in patent literature, the general approach involves the reaction of this compound with a suitable carboxylic acid or its derivative to form an amide bond, followed by cyclization reactions to construct the desired tricyclic framework. The specific nature of the heterocyclic rings can be varied to optimize the biological activity of the final carboxamide.

Synthesis of 4-Anilinoquinazolines Derivatives for Anticancer Research

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. Halogenated anilines are frequently employed in the synthesis of these derivatives to modulate their biological activity and pharmacokinetic properties.

In one study, novel 4-anilinoquinazoline derivatives were synthesized and evaluated for their anticancer activity. The general synthetic approach involves the nucleophilic substitution reaction between a 4-chloroquinazoline (B184009) intermediate and a substituted aniline. For instance, a compound bearing a 4-bromo-2-fluoroaniline moiety exhibited significant cytotoxic activity against A431 human carcinoma cells, with an IC50 value of 2.62 μM. ijcce.ac.ir This highlights the potential of incorporating this specific substitution pattern to enhance anticancer efficacy. Molecular docking studies of such compounds have shown effective binding to the ATP binding site of VEGFR-2. ijcce.ac.ir

Another study describes the synthesis of 6,7-disubstituted-4-anilinoquinazoline derivatives. tbzmed.ac.ir In this work, various aniline derivatives, including 3-bromoaniline (B18343), were reacted with a 4-chloroquinazoline intermediate in isopropanol (B130326) under reflux to yield the corresponding 4-anilinoquinazolines. tbzmed.ac.ir This general methodology can be adapted for this compound to generate a diverse library of compounds for anticancer screening.

| Compound | Aniline Moiety | Cell Line | IC50 (μM) |

|---|---|---|---|

| 8a | 4-bromo-2-fluoroaniline | A431 | 2.62 |

Derivatization for Pharmacologically Active Compounds

The presence of both a bromine and a fluorine atom on the aniline ring of this compound provides multiple avenues for derivatization, making it a valuable starting material for a range of pharmacologically active compounds. The fluorine atom can enhance metabolic stability and bioavailability of drug candidates, while the bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions. nih.govresearchgate.net

This compound and its derivatives are utilized in the synthesis of inhibitors for various biological targets. For instance, fluorinated heterocyclic drugs have shown promise in a multitude of therapeutic areas. nih.gov The unique electronic properties conferred by the halogen substituents can influence the binding affinity of the molecule to its target protein. The development of novel synthetic methods to introduce fluorine into heterocyclic scaffolds continues to be an active area of research. nih.gov

Synthesis of Other Halogenated Aniline Derivatives (e.g., 4-bromo-3-chloro-2-fluoroaniline)

The synthesis of multi-halogenated anilines often requires a strategic, multi-step approach to control the regioselectivity of the halogenation reactions. The synthesis of a compound like 4-bromo-3-chloro-2-fluoroaniline (B37690) can be envisioned through several potential pathways, often starting from a simpler halogenated aniline.

One common strategy involves the protection of the amino group, typically as an acetanilide, to moderate its activating effect and direct subsequent electrophilic halogenation. For example, a multi-step synthesis of 4-bromo-2-chloroaniline from aniline has been reported. researchgate.net This process involves acetylation of aniline, followed by chlorination and bromination steps, and finally deprotection of the amino group. researchgate.net

A plausible route to 4-bromo-3-chloro-2-fluoroaniline could start from 2-fluoroaniline. Bromination of 2-fluoroaniline can yield 4-bromo-2-fluoroaniline. google.com Subsequent chlorination of this intermediate would need to be carefully controlled to achieve the desired 3-chloro substitution. The directing effects of the existing substituents (amino, fluoro, and bromo groups) would play a critical role in the outcome of this reaction. Alternatively, a starting material already containing the desired chlorine and fluorine atoms could be brominated.

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1 | 2-Fluoroaniline | Brominating Agent (e.g., NBS) | 4-Bromo-2-fluoroaniline |

| 2 | 4-Bromo-2-fluoroaniline | Chlorinating Agent (e.g., NCS) | 4-Bromo-3-chloro-2-fluoroaniline |

Reactivity and Reaction Mechanisms of 3 Bromo 2 Fluoroaniline

Mechanistic Investigations of C-Br and C-F Bond Reactivity

The presence of two different halogen atoms, bromine and fluorine, on the aniline (B41778) ring raises important questions about their relative reactivity. The carbon-fluorine bond is significantly stronger and more polarized than the carbon-bromine bond, leading to differential reactivity depending on the reaction mechanism.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO2) to activate the aromatic ring towards attack by a nucleophile. pressbooks.pub The substituents on 3-Bromo-2-fluoroaniline are not ideal for promoting this reaction, as the amino group is strongly electron-donating.

However, if forced under harsh conditions, the reaction would proceed via an addition-elimination mechanism. pressbooks.pub A nucleophile would attack the carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the negative charge. youtube.com

In the context of SNAr, the leaving group ability of halogens can be counterintuitive. While iodide is the best leaving group in SN1 and SN2 reactions, fluoride (B91410) is often the best leaving group in SNAr. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon-fluorine bond and making the carbon more electrophilic. youtube.com Therefore, in a hypothetical SNAr reaction on this compound, the C-F bond would be the more likely site of nucleophilic attack, assuming a suitable activating group was also present on the ring.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. byjus.comlibretexts.org The outcome is governed by the directing effects of the existing substituents.

Amino (-NH2) group: This is a strongly activating group and a powerful ortho-, para-director. It strongly donates electron density into the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction.

In this compound, the directing effects are as follows:

The -NH2 group at C1 directs to positions C2 (blocked), C4, and C6.

The -F group at C2 directs to positions C1 (blocked), C3 (blocked), and C5.

The -Br group at C3 directs to positions C2 (blocked), C4, and C6.

The powerful activating effect of the amino group dominates the directing effects of the halogens. Both the -NH2 and -Br groups strongly direct incoming electrophiles to the C4 and C6 positions. Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of 4-substituted and 6-substituted products.

The fluorine and bromine atoms play a crucial dual role in the reactivity of this compound.

Inductive Effect (-I): Both halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring toward electrophilic attack, making it less reactive than aniline itself. Fluorine is more electronegative than bromine, so its inductive withdrawal is stronger.

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through the pi system. This effect opposes the inductive effect and is responsible for their ortho-, para-directing nature in EAS.

In electrophilic substitution , the strong deactivating inductive effect of the halogens is overcome by the powerful activating resonance effect of the amino group. However, their presence makes the molecule less reactive than a simple aniline. Their resonance effects contribute, along with the amino group, to directing incoming electrophiles to the C4 and C6 positions.

In nucleophilic substitution , the inductive withdrawal of the halogens is essential for making the ring carbons sufficiently electrophilic to be attacked by a nucleophile. The greater electronegativity of fluorine makes the C-F bond carbon atom more electron-deficient and thus more susceptible to the initial, rate-determining nucleophilic attack. youtube.com

In cross-coupling reactions , the difference in carbon-halogen bond strength becomes paramount. The C-Br bond (approx. 280 kJ/mol) is significantly weaker than the C-F bond (approx. 485 kJ/mol), making the C-Br bond much more susceptible to oxidative addition by a low-valent metal catalyst like palladium(0). This selectivity is fundamental to its use in synthetic chemistry.

Coupling Reactions Involving this compound

The differential reactivity of the C-Br and C-F bonds makes this compound a valuable substrate for selective cross-coupling reactions, which almost exclusively occur at the more reactive C-Br bond.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org The reaction is widely used due to its mild conditions and tolerance of various functional groups, including unprotected anilines. nih.govrsc.org

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex. For this compound, this step occurs selectively at the weaker C-Br bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Research has demonstrated that Suzuki-Miyaura reactions can be performed efficiently on unprotected ortho-bromoanilines, indicating that this compound is a suitable substrate for such transformations. nih.govrsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or similar Pd(II) precursors | nih.gov |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | nih.gov |

| Base | Aqueous K3PO4 or Cs2CO3 | nih.gov |

| Solvent | 1,4-Dioxane / Water mixture | nih.gov |

| Temperature | 80-100 °C | nih.gov |

The Sonogashira coupling reaction is another cornerstone of palladium catalysis, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. wikipedia.org

Similar to the Suzuki reaction, the Sonogashira coupling of this compound proceeds selectively at the C-Br bond. The reactivity of this substrate can be compared to structurally similar heterocyclic compounds, such as 2-amino-3-bromopyridines, which have been successfully used in Sonogashira couplings. scirp.orgsemanticscholar.org The electronic environment of the C-Br bond in 2-amino-3-bromopyridine (B76627) is analogous to that in this compound, with an ortho-amino group and an adjacent heteroatom/halogen. Studies on these pyridines provide a reliable model for the conditions required to couple this compound. scirp.org

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(CF3COO)2 (2.5 mol%) | scirp.org |

| Ligand | PPh3 (5 mol%) | scirp.org |

| Co-catalyst | CuI (5 mol%) | scirp.org |

| Base | Et3N (Triethylamine) | scirp.org |

| Solvent | DMF (Dimethylformamide) | scirp.org |

| Temperature | 100 °C | scirp.org |

Functionalization and Derivatization Strategies

The unique electronic and steric environment of this compound dictates its reactivity in various chemical transformations. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the aromatic ring towards electrophilic substitution, while the amino group can be readily functionalized. The carbon-bromine bond serves as a prime site for the formation of organometallic intermediates, paving the way for numerous cross-coupling reactions.

Formation of Organometallic Intermediates

The bromine atom in this compound is a key handle for the generation of organometallic reagents, which are pivotal intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve metal-halogen exchange or oxidative addition with a transition metal catalyst.

One of the most common applications of organometallic intermediates derived from aryl halides is the Suzuki-Miyaura cross-coupling reaction . While specific studies detailing the Suzuki coupling of this compound are not extensively documented in publicly available literature, the general reactivity of ortho-bromoanilines suggests its feasibility. In a study on unprotected ortho-bromoanilines, various derivatives were successfully coupled with a range of boronic esters, indicating that this compound could likely participate in similar transformations to form biaryl compounds. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.

Similarly, the Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. Although direct examples with this compound are scarce, a process for the large-scale synthesis of the structurally related 3-bromo-2,5-difluoroaniline (B1504884) has been developed utilizing a palladium-catalyzed monoamination reaction. le.ac.uk This suggests that this compound could undergo analogous reactions with various amines in the presence of a suitable palladium catalyst and a base to generate more complex aniline derivatives.

The formation of Grignard or organolithium reagents through metal-halogen exchange is another viable strategy. However, the presence of the acidic N-H protons of the amino group requires careful consideration of reaction conditions, often necessitating protection of the amine or the use of excess organometallic reagent.

Amino Group Functionalization (e.g., acylation, alkylation)

The amino group of this compound is a nucleophilic center that readily undergoes functionalization, such as acylation and alkylation, to introduce a variety of substituents. These modifications can alter the electronic properties of the molecule and provide a handle for further synthetic transformations.

Alkylation of the amino group introduces alkyl substituents. Direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or palladium-catalyzed N-arylation of primary amines, are often employed to achieve selective mono-alkylation. A study on the palladium-catalyzed arylation of fluoroalkylamines highlights the synthesis of fluorinated anilines, suggesting that N-alkylation of this compound with suitable alkyl halides could be achieved under similar catalytic conditions. nih.govnih.gov

Ring Functionalization through Directed Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

For this compound, the amino group itself is a potential, albeit weak, directing group. However, to enhance the directing ability and prevent N-deprotonation, the amino group is typically protected with a suitable group that can act as a more effective DMG. Common protecting groups that also serve as strong DMGs include amides, carbamates, and sulfonamides.

Following N-protection, the resulting derivative of this compound could be subjected to directed ortho-lithiation. The fluorine atom and the protected amino group would likely direct the lithiation to the C6 position. The subsequent reaction with an electrophile would introduce a new substituent at this position. While specific examples of directed metalation on this compound are not prevalent in the reviewed literature, the principles of DoM on substituted anilines are well-established and suggest this would be a viable strategy for its further functionalization.

Spectroscopic and Computational Characterization of 3 Bromo 2 Fluoroaniline and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous identification and characterization of molecular structures. Techniques such as NMR, MS, and IR spectroscopy each provide unique and complementary information regarding the constitution of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-Bromo-2-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom.

The protons on the aromatic ring (H-4, H-5, and H-6) will have chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group. The amino group protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

Aromatic Protons (H-4, H-5, H-6): Expected to appear in the range of δ 6.5-7.5 ppm. The coupling patterns will be complex due to ³J(H,H), ⁴J(H,H), and through-bond J(H,F) couplings.

Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 3.5-4.5 ppm, depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the related compound 3-bromoaniline (B18343) shows signals at approximately δ 6.54, 6.78, 6.83, and 6.94 ppm for the aromatic protons and a broad singlet for the amine protons around δ 3.60 ppm. chemicalbook.com In 3-fluoroaniline, the aromatic protons appear between δ 6.31 and 7.04 ppm, with observable H-F coupling constants. chemicalbook.com The introduction of the fluorine atom in this compound is expected to further deshield adjacent protons and introduce additional splitting.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | ~6.8 - 7.2 | ddd (doublet of doublet of doublets) |

| H-5 | ~6.6 - 7.0 | ddd (doublet of doublet of doublets) |

| H-6 | ~6.9 - 7.3 | ddd (doublet of doublet of doublets) |

| -NH₂ | ~3.5 - 4.5 | br s (broad singlet) |

The ¹³C NMR spectrum of this compound will exhibit six distinct signals for the six carbon atoms of the benzene (B151609) ring, as their chemical environments are non-equivalent. The chemical shifts are influenced by the nature of the attached substituents. The carbon atom bonded to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling (¹J(C,F)), appearing as a doublet. Other carbons will also exhibit smaller, longer-range couplings to fluorine.

The carbon attached to the amino group (C-1) is expected to be shielded, while the carbons bonded to the electronegative fluorine (C-2) and bromine (C-3) atoms will be deshielded. Based on data for analogous compounds like 3-bromoaniline and 2-fluoroaniline (B146934), the predicted chemical shifts can be estimated. rsc.org

Predicted ¹³C NMR Data for this compound:

C-F: Expected around 150-160 ppm with a large ¹J(C,F) coupling constant.

C-NH₂: Expected around 140-150 ppm.

C-Br: Expected around 110-120 ppm.

Other aromatic carbons: Expected in the range of 115-135 ppm.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | ~142 | d |

| C-2 | ~155 | d |

| C-3 | ~112 | d |

| C-4 | ~128 | d |

| C-5 | ~118 | s |

| C-6 | ~124 | d |

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-6 and H-4) and potentially the amine protons.

The chemical shift provides information about the electronic environment of the fluorine atom. Aromatic fluorine chemical shifts are typically observed between -100 and -170 ppm relative to CFCl₃. The presence of the electron-donating amino group and the electron-withdrawing bromine atom will influence the precise chemical shift.

Predicted ¹⁹F NMR Data for this compound:

Chemical Shift: Expected in the range of -110 to -140 ppm.

Multiplicity: A multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with H-6, H-4, and potentially the -NH₂ protons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For this compound (C₆H₅BrFN), the nominal molecular weight is 190 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of approximately equal intensity. ucalgary.ca

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which for C₆H₅⁷⁹BrFN is 188.9589 Da and for C₆H₅⁸¹BrFN is 190.9569 Da. This allows for the unambiguous confirmation of the elemental formula.

Common fragmentation pathways for anilines include the loss of HCN and H₂. For this compound, fragmentation could also involve the loss of the bromine or fluorine atom.

| Ion | m/z (Nominal) | m/z (Exact) | Relative Intensity | Identity |

|---|---|---|---|---|

| [M]⁺ | 189 | 188.9589 | ~100% | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 191 | 190.9569 | ~98% | Molecular ion with ⁸¹Br |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring, and the C-N, C-F, and C-Br bonds.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

Aromatic C-H Stretching: These vibrations are generally observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. wikieducator.org

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: These skeletal vibrations of the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: For aromatic amines, a strong band is expected between 1250 and 1335 cm⁻¹. orgchemboulder.com

C-F Stretching: A strong absorption due to the C-F stretch is expected in the 1200-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is typically found in the fingerprint region, usually between 500 and 650 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3360 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| N-H Bend | 1600 - 1630 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1335 | Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. For this compound and its analogs, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for both qualitative and quantitative analysis, making it ideal for determining the purity of final products and tracking the disappearance of reactants and the appearance of products during synthesis. epa.govthermofisher.com

For halogenated anilines, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of bromine and fluorine atoms in this compound increases its hydrophobicity compared to aniline (B41778), leading to stronger retention on a C18 column.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the aniline structure possesses a strong chromophore. sigmaaldrich.com The selection of the detection wavelength, often around 254 nm, is crucial for achieving high sensitivity. sigmaaldrich.com HPLC methods can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from impurities and starting materials. researchgate.netsigmaaldrich.com For instance, monitoring the synthesis of 4-Bromo-2-fluoroaniline (B1266173) from 2-fluoroaniline has been successfully performed using LC analysis. google.com

Key Parameters for HPLC Analysis of Halogenated Anilines:

| Parameter | Typical Value/Type | Purpose |

|---|---|---|

| Column | C18 (e.g., 15 cm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | Eluent system to separate compounds based on polarity. |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies and identifies compounds based on UV absorbance. |

| Wavelength | 254 nm | Optimal wavelength for detecting the aromatic ring. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Column Temp. | 30 °C | Affects retention time and peak shape. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. epa.gov It is frequently used for the purity assessment of aromatic amines and their halogenated derivatives. nih.govresearchgate.net In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase).

For compounds like this compound, capillary columns with a non-polar or medium-polarity stationary phase, such as those coated with SE-54 or Rxi-5Sil MS, are often employed. epa.govnih.gov The choice of detector is critical for achieving the required sensitivity and selectivity. While a Flame Ionization Detector (FID) can be used, a Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines, offering enhanced sensitivity and minimizing interference from the sample matrix. epa.govepa.gov Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification of the compound and its impurities by furnishing both retention time data and mass spectra. nih.govnih.gov

Although anilines are polar, GC analysis is often performed directly. However, for certain applications or to improve peak shape and thermal stability, a derivatization step can be employed, though it adds complexity to the procedure. thermofisher.com

Typical Conditions for GC Analysis of Halogenated Anilines:

| Parameter | Typical Value/Type | Purpose |

|---|---|---|

| Column | Fused Silica (B1680970) Capillary (e.g., 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. |

| Stationary Phase | SE-54, Rxi-5MS (or equivalent) | Non-polar phase separates compounds based on boiling point. |

| Injector Temp. | 250-270 °C | Ensures rapid vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Detector | Nitrogen-Phosphorus (NPD), Mass Spectrometer (MS) | Provides selective detection (NPD) or structural information (MS). |

| Oven Program | Temperature gradient (e.g., 40°C to 280°C) | Optimizes separation of compounds with different volatilities. |

Computational Chemistry Studies

Computational chemistry provides profound insights into the intrinsic properties of molecules, complementing experimental findings. For this compound and its analogs, computational studies are primarily used to understand their electronic structure, reactivity, and geometric properties.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to halogenated anilines to predict their molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netdntb.gov.ua DFT calculations involve selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311++G(d,p)) that approximate the complex electron correlation effects. nih.govirjweb.com

These calculations can accurately predict bond lengths, bond angles, and dihedral angles of the optimized molecular structure in its ground state. rsc.org For substituted anilines, DFT is used to study the effect of different substituents (like bromine and fluorine) on the geometry of the benzene ring and the amino group. researchgate.net The electronic properties derived from DFT, such as orbital energies and charge distributions, are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgresearchgate.net

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons (nucleophilicity). researchgate.net A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the ability to accept electrons (electrophilicity). researchgate.net A lower LUMO energy suggests a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comyoutube.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates a more reactive molecule. irjweb.com DFT calculations are a standard method for determining the energies of these frontier orbitals. nih.gov For substituted anilines, the positions and types of halogen substituents significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.netrsc.org

Illustrative FMO Data for a Halogenated Aniline Analog:

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.8 | Indicates electron-donating capability. |

| E(LUMO) | -0.9 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.9 | Correlates with chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netnrct.go.th The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. researchgate.net

The MEP is calculated using DFT and is typically color-coded. mdpi.com

Red/Yellow regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.net

Blue regions represent positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are usually found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net

Green regions denote neutral or near-zero potential, characteristic of non-polar parts of the molecule. researchgate.net

For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the amino group due to its lone pair of electrons, as well as near the electronegative fluorine atom. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. researchgate.netmanipal.edu The MEP map provides valuable insights into how the molecule will interact with other reagents and biological targets. core.ac.uk

MEP Color-Coding and Interpretation:

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Site for electrophilic attack; high electron density. |

| Yellow | Moderately Negative | Site for electrophilic attack. |

| Green | Neutral | Region of low reactivity. |

| Blue | Positive | Site for nucleophilic attack; electron-deficient region. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

In this compound, the electronic structure is significantly influenced by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing fluorine and bromine atoms attached to the aromatic ring. NBO analysis elucidates these intramolecular interactions, which are crucial for the molecule's stability and reactivity. The primary delocalization interactions involve the lone pair electrons of the nitrogen, fluorine, and bromine atoms.

The most significant hyperconjugative interactions typically involve the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene ring. This interaction, denoted as LP(N) → π(C-C), contributes significantly to the stabilization of the molecule and is characteristic of aniline and its derivatives. Additionally, the lone pairs of the halogen atoms also participate in delocalization, though generally to a lesser extent. These interactions, such as LP(Br) → σ(C-C) and LP(F) → σ*(C-C), involve the transfer of electron density from the halogen lone pairs to the antibonding sigma orbitals of adjacent carbon-carbon bonds. ijnc.ir

NBO analysis quantifies the energetic significance of these interactions through the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a more intense and stabilizing interaction between the electron donor and acceptor orbitals.

Table 1: Key Intramolecular Hyperconjugative Interactions in Halogenated Anilines from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (1) N | π* (C1-C6) | n → π* | High |

| LP (1) N | π* (C2-C3) | n → π* | Moderate |

| LP (3) Br | σ* (C2-C3) | n → σ* | Low-Moderate |

| LP (3) Br | σ* (C3-C4) | n → σ* | Low-Moderate |

| LP (3) F | σ* (C1-C2) | n → σ* | Low |

Note: The values presented are illustrative and depend on the specific computational method and basis set used. The table demonstrates the types of interactions expected in this compound and its analogs.

Furthermore, NBO calculations provide insights into the charge distribution and the nature of chemical bonds. The analysis can reveal the partial covalent character in non-covalent interactions, such as halogen bonding, by examining the charge transfer between the interacting atoms. researchgate.net For instance, a charge transfer can become significant at Br···N distances below approximately 3 Å, indicating a considerable covalent contribution to the interaction. researchgate.net

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com It is widely used in drug discovery to predict the binding affinity and mode of action of small molecules with specific protein targets, thereby helping to forecast their potential biological activity. neliti.comnih.gov this compound and its derivatives have been investigated as precursors for compounds with potential therapeutic applications, including anticancer and antimicrobial activities. nih.govchemicalbook.com

Derivatives of halogenated anilines have been synthesized and evaluated for their efficacy as inhibitors of various enzymes implicated in diseases. For example, this compound is used as a starting material in the synthesis of KRASG12C inhibitors, which are targeted therapies for certain types of cancer. chemicalbook.com It is also used in preparing heterotricyclic carboxamides that act as RIG-1 agonists for treating cell proliferation disorders. chemicalbook.com

In a notable study, a series of 4-anilinoquinazoline (B1210976) derivatives were synthesized, with one key compound incorporating a 4-bromo-2-fluoroaniline moiety. ijcce.ac.ir These compounds were evaluated for their cytotoxic activity against human carcinoma cell lines. Molecular docking was performed to understand their binding mechanism with key cancer-related protein targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir

Table 2: Molecular Docking Results for a 4-Anilinoquinazoline Derivative Containing a Bromo-fluoroaniline Moiety

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| Derivative 8a | EGFR | -6.39 | 20.67 |

| Derivative 8a | VEGFR-2 | -8.24 | 0.9 |

Data sourced from a study on novel 4-anilinoquinazoline derivatives. ijcce.ac.ir

The results indicated that the derivative bound effectively with VEGFR-2, suggesting its potential as a dual inhibitor. ijcce.ac.ir

In another area, the antibacterial potential of compounds derived from related bromo-fluorophenyl precursors has been explored. A study involving an α,β-unsaturated carbonyl compound synthesized from 2-bromo-5-fluorobenzaldehyde (B45324) performed docking against several bacterial protein targets to predict its mechanism of action. nih.gov

Table 3: Predicted Binding Affinities of a Bromo-fluorophenyl Derivative with Bacterial Protein Targets

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Dihydrofolate Reductase (DHFR) | -7.07 |

| Dehydrosqualene Synthase (DHSS) | -7.05 |

Data from a study on a novel 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one compound. nih.gov

These studies demonstrate the utility of molecular docking in identifying potential biological targets for derivatives of this compound and guiding the development of new therapeutic agents.

Quantum Chemical Investigations of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. These investigations provide critical data on reaction energetics, such as activation energies (Ea) and reaction energies (ΔE), which help in understanding reaction feasibility and kinetics. researchgate.net

A key reaction involving this compound is its synthesis, which is commonly achieved through the reduction of the corresponding nitro compound, 3-bromo-2-fluoronitrobenzene (B1519329). chemicalbook.comchemicalbook.comchemicalbook.com This reduction can be carried out using various reagents, such as tin(II) chloride or powdered iron in an acidic medium. chemicalbook.comchemicalbook.com

A quantum chemical investigation of this reaction pathway would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant (3-bromo-2-fluoronitrobenzene), the product (this compound), and any proposed intermediates (e.g., nitroso and hydroxylamine (B1172632) species).

Transition State Search: Locating the transition state structures that connect the intermediates along the reaction coordinate.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating zero-point vibrational energies (ZPVE) for more accurate energy predictions.

Table 4: Hypothetical Quantum Chemical Investigation of the Synthesis of this compound

| Reaction Step | Description | Key Computational Parameters to Determine |

|---|---|---|

| 1 | Adsorption of nitro group onto catalyst surface | Adsorption Energy |

| 2 | First proton and electron transfer | Intermediate and Transition State Geometries, ΔE, Ea |

| 3 | Formation of nitroso intermediate | Intermediate and Transition State Geometries, ΔE, Ea |

| 4 | Reduction of nitroso to hydroxylamine | Intermediate and Transition State Geometries, ΔE, Ea |

| 5 | Reduction of hydroxylamine to aniline | Intermediate and Transition State Geometries, ΔE, Ea |

Such computational studies are crucial for optimizing reaction conditions to improve yield and selectivity. For instance, understanding the regioselectivity of electrophilic substitution reactions, such as further bromination of the aniline ring, can be achieved by calculating the energies of different possible intermediates, thereby predicting the most favorable reaction pathway. thieme-connect.com

Applications of 3 Bromo 2 Fluoroaniline in Specialized Chemical Fields

Pharmaceutical Intermediates and Drug Discovery

The strategic placement of reactive halogens and an amine group makes 3-bromo-2-fluoroaniline a valuable intermediate in medicinal chemistry. It serves as a foundational scaffold for the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

Synthesis of KRASG12C Inhibitors for Anticancer Drugs

One of the most critical applications of this compound is as a starting material in the synthesis of KRASG12C inhibitors, a cutting-edge class of anticancer drugs. chemicalbook.com The KRAS protein, when mutated (specifically the G12C mutation), is a key driver in many aggressive cancers. Inhibitors that can covalently bind to the mutated cysteine residue of this protein have emerged as a promising therapeutic strategy.

The this compound moiety is incorporated into the core structure of these complex inhibitors. Its aniline (B41778) nitrogen allows for the construction of heterocyclic systems, such as quinazolines, which often form the central scaffold of the drug molecule. The bromo and fluoro substituents can be used to fine-tune the electronic properties and orientation of the molecule within the protein's binding pocket or can be replaced in subsequent synthetic steps to build out other parts of the final drug structure.

| Starting Material | Target Drug Class | Therapeutic Area | Reference |

|---|---|---|---|

| This compound | KRASG12C Inhibitors | Oncology | chemicalbook.com |

| This compound | RIG-1 Agonists | Cell Proliferation Disorders | chemicalbook.com |

Precursor for RIG-1 Agonists in Cell Proliferation Disorder Treatment

This compound is utilized in the preparation of heterotricyclic carboxamides that function as RIG-I agonists. chemicalbook.com The Retinoic acid-Inducible Gene I (RIG-I) is a cytoplasmic sensor protein crucial for the innate immune system's ability to detect viral RNA. Activation of the RIG-I pathway triggers an immune response, including the production of interferons, which can help control viral infections and abnormal cell proliferation. Small molecule agonists of RIG-I are being investigated as potential therapeutics for viral diseases and certain cancers. The unique structure of this compound serves as a key component in building the complex heterocyclic systems required for these agonist molecules.

Building Block for Novel Anti-Nociceptive Agents

In the search for new pain management therapies, medicinal chemists explore diverse chemical scaffolds to identify novel anti-nociceptive (pain-relieving) agents. While specific, widely commercialized anti-nociceptive drugs directly synthesized from this compound are not extensively documented in mainstream literature, its utility as a versatile building block makes it a relevant compound in this field. The aniline framework allows for the synthesis of various derivatives that can be screened for analgesic properties. The presence of both bromine and fluorine offers opportunities for creating libraries of compounds with modulated potencies and pharmacokinetic profiles, which is a standard approach in the discovery phase for new therapeutic agents.

Role in Developing New Drug Molecules and Active Pharmaceutical Ingredients (APIs)

This compound is broadly classified as a key intermediate in the pharmaceutical industry. chemscene.comsigmaaldrich.com Its utility stems from the ability to undergo a wide range of chemical transformations. The amino group can be diazotized and replaced, or it can participate in condensation and coupling reactions. The bromine atom is a versatile handle for cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds, which is fundamental to modern drug synthesis. This allows for the assembly of complex molecular frameworks from simpler precursors, positioning this compound as a valuable component in the synthesis of new chemical entities (NCEs) and APIs.

Synthesis of Heterocyclic Blockbuster Drug Structures

Heterocyclic compounds are a cornerstone of the pharmaceutical industry, present in a vast majority of approved drugs. nih.gov The synthesis of complex, polycyclic heterocyclic systems often requires well-defined and functionalized starting materials. Bromo-fluoro-anilines are important in this context. For instance, the closely related isomer, 4-bromo-2-fluoroaniline (B1266173), is a key reactant in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a complex heterocyclic core structure. researchgate.net This same isomer is also used in the final coupling step to produce Vandetanib, an oral tyrosine kinase inhibitor used for treating certain types of thyroid cancer. acs.org These examples demonstrate the critical role that bromo-fluoro-aniline scaffolds play in constructing the intricate architectures of successful, high-value drug molecules.

| Reactant | Synthesized Product/Drug | Significance | Reference |

|---|---|---|---|

| 4-Bromo-2-fluoroaniline | Vandetanib | Approved anticancer drug (Tyrosine Kinase Inhibitor) | acs.org |

| 4-Bromo-2-fluoroaniline | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Important intermediate for biologically active compounds | researchgate.net |

Agrochemical Synthesis and Development

While the applications of this compound are well-documented in the pharmaceutical field, its role in the synthesis and development of agrochemicals such as herbicides, pesticides, and fungicides is not as prominent in the available scientific literature.

Research and patents in the agrochemical sector often highlight the utility of other isomers. For example, compounds like 4-bromo-2-fluoroaniline are noted as being useful intermediates in the preparation of agricultural chemicals. google.com Similarly, 2-bromo-4-fluoroaniline (B89589) has been identified as a key building block for creating crop protection solutions. nbinno.com The structural features of these related molecules are leveraged to synthesize active ingredients with specific biological activities for pest and weed control.

However, specific, large-scale applications of the this compound isomer in the agrochemical industry are not clearly detailed in reviewed sources, suggesting that its synthetic utility is more heavily exploited in the design and discovery of pharmaceuticals.

Intermediate for Insecticides, Fungicides, and Herbicides

Halogenated anilines are a cornerstone in the synthesis of a vast array of agrochemicals. The incorporation of fluorine, in particular, can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. rhhz.net While specific, commercialized pesticides directly derived from this compound are not prominently documented in publicly available literature, its isomers and related structures are key intermediates. For instance, other bromo-fluoroaniline isomers are recognized for their role in creating effective crop protection solutions, serving as starting materials for molecules with specific biological activities for pest and weed control. google.comnbinno.com

The compound this compound presents a trifunctional scaffold, offering chemists multiple reaction sites—the amine, the bromine, and the fluorine—to construct complex molecular architectures. This versatility makes it an ideal candidate for inclusion in compound libraries for the screening and discovery of new fungicidal, insecticidal, and herbicidal agents. mdpi.com The development of novel N-acyl-N-arylalaninates and benzoisoxazole derivatives, for example, has shown promising antifungal properties, highlighting the potential of bromo-substituted aromatic compounds in this field. mdpi.comnih.gov

Contribution to Advanced Agrochemical Development

The contribution of this compound to the development of next-generation agrochemicals lies in its utility as a fluorine-containing building block. rhhz.net The "fluorine effect" is a well-established principle in medicinal and agrochemical chemistry, where the introduction of fluorine atoms can lead to profound improvements in a molecule's efficacy and stability. rhhz.net

By using this compound in a synthesis program, researchers can:

Introduce Fluorine and Bromine: These halogens can modulate the molecule's lipophilicity, which affects its ability to penetrate biological membranes, and can block sites of metabolic degradation, prolonging its active lifespan. rhhz.net

Enable Diverse Chemical Reactions: The amine group can be readily converted into other functionalities, while the bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of diverse molecular fragments.

Fine-Tune Biological Activity: The specific substitution pattern (ortho-fluoro, meta-bromo) creates a unique electronic environment on the phenyl ring, which can influence how the final molecule binds to its target protein or enzyme in a pest, fungus, or weed.

This ability to systematically modify molecular structures allows for the rational design of agrochemicals with higher potency, greater selectivity, and more favorable environmental profiles, thereby contributing to the advancement of sustainable agriculture. nbinno.com